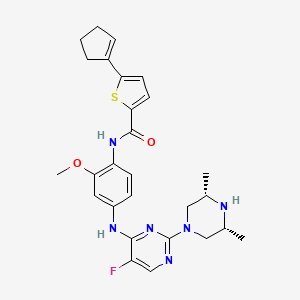

Bcl6-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H31FN6O2S |

|---|---|

Molecular Weight |

522.6 g/mol |

IUPAC Name |

5-(cyclopenten-1-yl)-N-[4-[[2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]-2-methoxyphenyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C27H31FN6O2S/c1-16-14-34(15-17(2)30-16)27-29-13-20(28)25(33-27)31-19-8-9-21(22(12-19)36-3)32-26(35)24-11-10-23(37-24)18-6-4-5-7-18/h6,8-13,16-17,30H,4-5,7,14-15H2,1-3H3,(H,32,35)(H,29,31,33)/t16-,17+ |

InChI Key |

VJFKSXHAFLCLLP-CALCHBBNSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=N2)NC3=CC(=C(C=C3)NC(=O)C4=CC=C(S4)C5=CCCC5)OC)F |

Canonical SMILES |

CC1CN(CC(N1)C)C2=NC=C(C(=N2)NC3=CC(=C(C=C3)NC(=O)C4=CC=C(S4)C5=CCCC5)OC)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Bcl6-IN-6

For Researchers, Scientists, and Drug Development Professionals

Core Tenet: Disruption of the BCL6-Corepressor Interaction

Bcl6-IN-6 is a potent and specific small molecule inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor. Its mechanism of action centers on the disruption of the critical protein-protein interaction between the BCL6 BTB domain and its corepressors, namely SMRT, N-CoR, and BCoR. By competitively binding to a key hydrophobic groove on the surface of the BCL6 BTB domain, this compound prevents the recruitment of these essential corepressor complexes.[1] This abrogation of the BCL6-corepressor interaction leads to the reactivation of BCL6 target genes, ultimately resulting in anti-proliferative and pro-apoptotic effects in BCL6-dependent malignancies.[1]

This compound is identified as compound 14j in the primary literature detailing its discovery and characterization.[1]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound (referred to as compound 14j in the source).

| Biochemical Assay | IC50 (nM) | Description |

| BCL6-SMRT Interaction (HTRF) | 2.8 ± 0.3 | Measures the concentration of this compound required to inhibit 50% of the interaction between the BCL6 BTB domain and a SMRT corepressor peptide in a cell-free Homogeneous Time-Resolved Fluorescence assay. |

| Cellular Assays | Cell Line | IC50 (µM) | Description |

| Cell Proliferation (OCI-LY1) | OCI-LY1 | 0.45 ± 0.05 | Measures the concentration of this compound required to inhibit 50% of the proliferation of the OCI-LY1 diffuse large B-cell lymphoma (DLBCL) cell line. |

| Cell Proliferation (SUDHL4) | SUDHL4 | 0.82 ± 0.09 | Measures the concentration of this compound required to inhibit 50% of the proliferation of the SUDHL4 DLBCL cell line. |

| Cell Proliferation (SUDHL6) | SUDHL6 | 1.23 ± 0.15 | Measures the concentration of this compound required to inhibit 50% of the proliferation of the SUDHL6 DLBCL cell line. |

Signaling Pathway Modulation

The primary signaling pathway affected by this compound is the BCL6 transcriptional repression pathway. In normal and malignant B-cells, BCL6 acts as a master regulator, repressing a suite of genes involved in cell cycle control, DNA damage response, and terminal differentiation.

Caption: this compound disrupts the BCL6-corepressor complex, leading to the derepression of target genes.

By inhibiting the repressive function of BCL6, this compound leads to the upregulation of key tumor suppressor genes and cell cycle inhibitors. For instance, treatment of DLBCL cells with this compound has been shown to increase the expression of p53, CDKN1A (p21), and ATR.[1] This reactivation of target gene expression is a direct consequence of the displacement of corepressor complexes from their promoters.

Experimental Protocols

The characterization of this compound involved several key experimental methodologies. Below are detailed protocols for the principal assays used to determine its mechanism of action.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BCL6-SMRT Interaction

This assay quantitatively measures the ability of a compound to disrupt the interaction between the BCL6 BTB domain and a peptide derived from the SMRT corepressor.

Workflow:

Caption: Workflow for the HTRF-based BCL6-SMRT interaction assay.

Detailed Steps:

-

Reagent Preparation:

-

Recombinant GST-tagged human BCL6 BTB domain and biotinylated SMRT peptide are purified.

-

Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665 are used as the HTRF donor and acceptor, respectively.

-

Serial dilutions of this compound are prepared in the assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, the BCL6 protein, SMRT peptide, and varying concentrations of this compound are mixed and incubated.

-

The detection reagents (Europium-anti-GST and Streptavidin-XL665) are added to the wells.

-

The plate is incubated to allow for the formation of the detection complex.

-

-

Data Acquisition and Analysis:

-

The fluorescence is measured at 620 nm (donor) and 665 nm (acceptor) using an HTRF-compatible plate reader.

-

The HTRF ratio (665 nm / 620 nm) is calculated for each well.

-

The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to confirm that this compound disrupts the recruitment of corepressors to BCL6 target gene promoters in a cellular context.

Workflow:

Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.

Detailed Steps:

-

Cell Culture and Treatment: DLBCL cells (e.g., OCI-LY1) are cultured and treated with a specific concentration of this compound or a vehicle control for a defined period.

-

Cross-linking and Chromatin Preparation: Formaldehyde is added to the culture medium to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with antibodies specific for BCL6, a corepressor (e.g., SMRT), or a negative control (IgG). The antibody-protein-DNA complexes are captured using protein A/G beads.

-

DNA Purification and Analysis: The cross-links are reversed, and the DNA is purified. The amount of specific DNA sequences (promoters of BCL6 target genes) is quantified using real-time quantitative PCR (qPCR). A decrease in the amount of SMRT-bound promoter DNA in the this compound-treated sample compared to the control indicates disruption of the corepressor recruitment.

In Vivo Xenograft Model

To assess the in vivo efficacy of this compound, a DLBCL xenograft mouse model is utilized.

Detailed Steps:

-

Cell Implantation: Human DLBCL cells (e.g., OCI-LY1) are subcutaneously injected into immunodeficient mice.

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives this compound via a specified route (e.g., intraperitoneal injection) and dosage, while the control group receives a vehicle.

-

Monitoring and Endpoint: Tumor volume and body weight are measured regularly. At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for BCL6 target gene expression).

Conclusion

This compound represents a promising therapeutic agent for BCL6-dependent cancers. Its well-defined mechanism of action, involving the direct inhibition of the BCL6-corepressor interaction, leads to the reactivation of critical tumor-suppressive pathways. The quantitative data and detailed experimental protocols outlined in this guide provide a comprehensive understanding of its function and a framework for its further investigation and development.

References

Bcl6-IN-6: A Selective BCL6 Inhibitor for Research and Drug Development

An In-depth Technical Guide

This technical guide provides a comprehensive overview of Bcl6-IN-6, a potent and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting BCL6 in oncology and other diseases.

Introduction

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation of germinal centers (GCs) and the development of B-cells.[1][2][3][4] Its dysregulation is a key driver in several hematological malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL).[5] BCL6 exerts its oncogenic effects by repressing a multitude of target genes involved in cell cycle control, DNA damage response, and apoptosis. This has made BCL6 an attractive therapeutic target. This compound (also referred to as compound 14j in its primary publication) is a potent, cell-permeable inhibitor of the BCL6 protein. It functions by disrupting the critical protein-protein interaction (PPI) between BCL6 and its corepressors, SMRT and NCOR, thereby reactivating the expression of BCL6 target genes and inducing anti-proliferative effects in BCL6-dependent cancer cells.

Chemical Properties and Synthesis

This compound is an N-phenyl-4-pyrimidinamine derivative. The chemical structure and a summary of its properties are provided below.

Chemical Structure of this compound (Compound 14j)

(Image of the chemical structure of this compound would be placed here if image generation were supported)

Structure derived from Guo W, et al. J Med Chem. 2020.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₂N₆O₄ | |

| Molecular Weight | 544.61 g/mol | |

| IUPAC Name | N-(4-(N-(3-acetamidophenyl)sulfamoyl)phenyl)-4-((5-(morpholinomethyl)pyridin-2-yl)amino)pyrimidin-2-amine | |

| Appearance | Solid | |

| Purity | 98.10% | |

| Solubility | ≥ 4 mg/mL in DMSO |

Synthesis

The synthesis of this compound (14j) is described by Guo et al. (2020) as a multi-step process starting from N-(3-aminophenyl)acetamide and 4-nitrobenzenesulfonyl chloride. The key steps involve sulfonamide formation, reduction of the nitro group, and subsequent coupling with a pyrimidine derivative, followed by a final reaction to introduce the morpholinomethyl pyridine moiety. For a detailed, step-by-step synthesis protocol, please refer to the supporting information of the primary publication.

Mechanism of Action

This compound functions as a competitive inhibitor of the BCL6-corepressor interaction. The BCL6 protein contains a BTB/POZ domain which is essential for its homodimerization and recruitment of corepressor proteins like SMRT and NCOR. This recruitment is critical for BCL6's transcriptional repressor activity. This compound is designed to bind to the lateral groove of the BCL6 BTB domain, a site critical for corepressor binding. By occupying this groove, this compound physically blocks the interaction between BCL6 and its corepressors. This leads to the derepression of BCL6 target genes, ultimately resulting in anti-tumor effects such as cell cycle arrest and apoptosis in BCL6-dependent cancer cells.

Quantitative Data

The potency and efficacy of this compound have been evaluated through various in vitro and in vivo assays. A summary of the key quantitative data is presented below.

Table 2: In Vitro Activity of this compound (Compound 14j)

| Assay | Cell Line / Target | IC₅₀ / K D | Reference |

| HTRF Assay (BCL6/SMRT interaction) | - | 0.45 ± 0.05 μM | |

| Biolayer Interferometry (BLI) | BCL6 BTB Domain | K D = 0.58 μM | |

| Cell Viability (CCK-8) | OCI-Ly7 (BCL6-dependent DLBCL) | 1.62 μM | |

| Cell Viability (CCK-8) | Toledo (BCL6-dependent DLBCL) | 2.45 μM | |

| Cell Viability (CCK-8) | SU-DHL-4 (BCL6-dependent DLBCL) | 3.12 μM | |

| Cell Viability (CCK-8) | OCI-Ly19 (BCL6-independent) | > 20 μM |

Table 3: In Vivo Efficacy of this compound (Compound 14j) in a DLBCL Xenograft Model

| Animal Model | Treatment Dose | Tumor Growth Inhibition (TGI) | Reference |

| OCI-Ly7 Xenograft (Nude Mice) | 50 mg/kg, i.p., daily | 65.2% |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the procedures described by Guo et al. (2020).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to measure the inhibition of the BCL6-SMRT protein-protein interaction.

Protocol:

-

Reagents: GST-tagged BCL6 protein, biotinylated SMRT corepressor peptide, Europium (Eu)-cryptate labeled anti-GST antibody, and XL665-labeled streptavidin.

-

Procedure: The assay is performed in a 384-well plate. This compound at various concentrations is incubated with GST-BCL6 and biotin-SMRT. Subsequently, the Eu-anti-GST antibody and XL665-streptavidin are added.

-

Detection: The HTRF signal is read on a compatible plate reader. Inhibition of the BCL6-SMRT interaction results in a decrease in the FRET signal.

-

Analysis: IC₅₀ values are calculated from the dose-response curves.

Cell Viability Assay (CCK-8)

This assay determines the anti-proliferative effect of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: DLBCL cells (e.g., OCI-Ly7) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound for 72 hours.

-

CCK-8 Addition: 10 µL of CCK-8 solution is added to each well and incubated for 2-4 hours.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC₅₀ values are determined.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: OCI-Ly7 cells are injected subcutaneously into the flanks of immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Mice are randomized and treated with this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle control daily.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry). Tumor growth inhibition (TGI) is calculated.

Signaling Pathways and Target Genes

This compound, by inhibiting BCL6, leads to the reactivation of a host of downstream target genes. These genes are involved in critical cellular processes that are normally suppressed by BCL6 to allow for germinal center B-cell proliferation and survival.

Key target genes of BCL6 that are reactivated by this compound include:

-

TP53: A tumor suppressor gene that plays a central role in inducing apoptosis.

-

CDKN1A (p21): A cyclin-dependent kinase inhibitor that leads to cell cycle arrest, primarily in the G1 phase.

-

ATR: A key sensor of DNA damage that activates the DNA damage response pathway.

The reactivation of these and other target genes collectively contributes to the anti-proliferative and pro-apoptotic effects of this compound in BCL6-dependent cancers.

Selectivity

The primary publication on this compound (14j) demonstrates its potent and specific activity against BCL6 in biochemical and cellular assays, with significantly lower activity in BCL6-independent cell lines. However, a comprehensive selectivity profile against a broad panel of kinases or other off-target proteins has not been published. Such studies would be beneficial to further characterize its specificity.

Conclusion

This compound is a valuable research tool for studying the biological functions of BCL6 and a promising lead compound for the development of novel therapeutics for BCL6-driven malignancies. Its well-defined mechanism of action, potent in vitro and in vivo activity, and available detailed experimental protocols make it an excellent candidate for further investigation in the field of oncology and beyond.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [PDF] Mechanisms of action of BCL6 during germinal center B cell development | Semantic Scholar [semanticscholar.org]

- 3. Mechanisms of action of BCL6 during germinal center B cell development. [vivo.weill.cornell.edu]

- 4. BCL6 - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Biological Evaluation of B-Cell Lymphoma 6 Inhibitors of N-Phenyl-4-pyrimidinamine Derivatives Bearing Potent Activities against Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Transcriptional Repressor BCL6

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

B-cell lymphoma 6 (BCL6) is a pivotal transcriptional repressor essential for the dynamic processes of the germinal center (GC) reaction, a critical phase in adaptive immunity. As a master regulator, BCL6 orchestrates the proliferation, survival, and differentiation of B cells, and its dysregulation is a hallmark of several B-cell malignancies, most notably diffuse large B-cell lymphoma (DLBCL). This guide provides a comprehensive technical overview of BCL6, detailing its structure, mechanism of action, regulation, and its role as a therapeutic target. We present quantitative data on its interactions, detailed experimental protocols for its study, and visual representations of its complex signaling networks to empower researchers and drug development professionals in their pursuit of novel diagnostics and therapies targeting this critical oncoprotein.

Core Concepts: Structure and Function of BCL6

The BCL6 protein is a member of the BTB/POZ (Broad-Complex, Tramtrack and Bric-a-brac/Pox virus and Zinc finger) family of transcription factors. Its architecture is modular, comprising three key functional domains that dictate its role as a potent transcriptional repressor.

-

N-terminal BTB/POZ Domain: This highly conserved domain is crucial for the primary function of BCL6. It mediates homodimerization, forming a stable platform for the recruitment of corepressor complexes. The dimer interface creates a lateral groove that serves as a docking site for corepressor proteins.

-

Central Repression Domain (RD2): This region contributes to the transcriptional repression activity of BCL6, independent of the BTB domain.

-

C-terminal Zinc Finger (ZF) Domain: BCL6 contains six C2H2-type zinc fingers at its C-terminus, which are responsible for sequence-specific binding to DNA. The consensus DNA binding sequence for BCL6 is TTCCT(A/C)GAA. The four C-terminal zinc fingers are essential for this interaction.

The primary mechanism of BCL6-mediated transcriptional repression involves the recruitment of corepressor complexes to the BTB domain. These complexes, which include SMRT (Silencing Mediator of Retinoid and Thyroid hormone receptors), NCOR (Nuclear receptor Corepressor), and BCOR (BCL6 Corepressor), in turn, recruit histone deacetylases (HDACs). HDACs remove acetyl groups from histone tails, leading to chromatin condensation and the silencing of target gene expression.

Quantitative Analysis of BCL6 Interactions

The affinity of BCL6 for its corepressors and the efficacy of small molecule inhibitors are critical parameters in understanding its function and in the development of targeted therapies.

Corepressor Binding Affinities

The interaction between the BCL6 BTB domain and its corepressors is a key molecular event. The dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating a stronger interaction.

| Interacting Partner | BCL6 Domain | Method | Dissociation Constant (Kd) | Reference |

| BCOR peptide | BTB Domain | Isothermal Titration Calorimetry (ITC) | 1.32 µM | [1] |

| SMRT peptide | BTB Domain | Not specified | 30 µM | [2] |

| F1324 (synthetic peptide) | BTB Domain | Surface Plasmon Resonance (SPR) | 0.57 nM | [3] |

Inhibitor Potency

Several small molecule inhibitors targeting the BCL6 BTB domain have been developed. Their potency is often measured by the half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd).

| Inhibitor | Assay Type | IC50 | Dissociation Constant (Kd) | Reference |

| BI-3812 | BCL6::BCOR TR-FRET | ≤ 3 nM | - | [4][5] |

| Cellular BCL6::Co-repressor complex formation | 40 nM | - | ||

| FX1 | Reporter Assay | ~35 µM | 7 µM | |

| 79-6 | Competitive Binding Assay | 212 µM | 138 µM |

BCL6 Expression in B-Cell Development

BCL6 expression is tightly regulated during B-cell differentiation. It is transiently upregulated in germinal center B cells, where it is essential for their proliferation and survival, and must be downregulated for terminal differentiation into plasma cells or memory B cells.

| B-Cell Subtype | BCL6 mRNA Expression | BCL6 Protein Expression | Reference |

| Naïve B Cells | Low | Low | |

| Germinal Center (GC) B Cells | High | High | |

| Centroblasts | High | High | |

| Centrocytes | High | High | |

| Memory B Cells | Low | Low | |

| Plasma Cells | Absent | Absent |

Signaling Pathways Regulating BCL6

The expression and activity of BCL6 are controlled by a complex network of signaling pathways, primarily initiated by the B-cell receptor (BCR) and CD40.

CD40 Signaling Pathway

Activation of the CD40 receptor on B cells by its ligand, CD40L, on T helper cells is a critical signal in the germinal center. This interaction triggers a signaling cascade that leads to the downregulation of BCL6, allowing for B-cell differentiation. A key mediator in this pathway is the transcription factor IRF4, which is induced by NF-κB and directly represses BCL6 transcription.

B-Cell Receptor (BCR) Signaling Pathway

Antigen binding to the BCR initiates a signaling cascade that can also lead to the downregulation of BCL6. This pathway involves the activation of MAP kinases, which phosphorylate BCL6, targeting it for proteasomal degradation. This mechanism ensures that B cells that have successfully captured an antigen can exit the germinal center reaction.

BCL6-Mediated Transcriptional Repression and Chromatin Remodeling

BCL6 exerts its repressive function through the recruitment of corepressor complexes that contain histone deacetylases (HDACs). This interaction is fundamental to its mechanism of action.

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BCL6

This protocol outlines the key steps for identifying the genomic binding sites of BCL6.

1. Cell Preparation and Cross-linking:

-

Culture DLBCL cell lines (e.g., OCI-Ly1, SU-DHL-4) to a density of 1-2 x 10^6 cells/mL.

-

Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature with gentle rotation.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

2. Chromatin Preparation:

-

Lyse cells in a buffer containing protease inhibitors.

-

Sonify the lysate to shear chromatin to an average fragment size of 200-500 bp. The sonication conditions (power, duration, number of cycles) must be optimized for the specific cell type and equipment.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin overnight at 4°C with an anti-BCL6 antibody or a negative control IgG.

-

Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

4. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Library Preparation:

-

Purify the DNA using a PCR purification kit.

-

Prepare a sequencing library from the purified DNA according to the manufacturer's instructions for your sequencing platform.

6. Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome and perform peak calling to identify BCL6 binding sites.

Co-Immunoprecipitation (Co-IP) for BCL6 and Corepressors

This protocol is designed to validate the interaction between BCL6 and its corepressors (e.g., SMRT, BCOR).

1. Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

2. Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-BCL6 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

3. Washing and Elution:

-

Wash the beads 3-5 times with lysis buffer to remove non-specific proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the corepressor of interest (e.g., anti-SMRT, anti-BCOR) and an anti-BCL6 antibody to confirm the pulldown.

-

Detect the primary antibodies with appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate.

Dual-Luciferase Reporter Assay for BCL6 Repressor Activity

This assay quantifies the ability of BCL6 to repress transcription from a target promoter.

1. Plasmid Construction:

-

Clone the promoter region of a known BCL6 target gene upstream of a firefly luciferase reporter gene in a suitable vector.

-

Use a co-transfected plasmid expressing Renilla luciferase under the control of a constitutive promoter as an internal control for transfection efficiency.

2. Cell Transfection:

-

Co-transfect the firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and an expression vector for BCL6 (or an empty vector control) into a suitable cell line (e.g., HEK293T).

3. Cell Lysis and Luciferase Assay:

-

After 24-48 hours, lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Measure the firefly luciferase activity in the lysate using a luminometer.

-

Add the Stop & Glo reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Compare the normalized luciferase activity in the presence and absence of BCL6 to determine the extent of transcriptional repression.

BCL6 as a Therapeutic Target in Drug Development

The critical role of BCL6 in the pathogenesis of DLBCL and other lymphomas makes it an attractive target for therapeutic intervention. The development of small molecule inhibitors that disrupt the interaction between the BCL6 BTB domain and its corepressors is a promising strategy. These inhibitors, such as BI-3812 and FX1, have shown efficacy in preclinical models by reactivating BCL6 target genes, leading to cell cycle arrest and apoptosis in lymphoma cells. The continued development and clinical testing of BCL6 inhibitors hold the potential for new and effective treatments for patients with B-cell malignancies.

Conclusion

BCL6 is a master transcriptional repressor with a well-defined role in B-cell biology and a clear link to lymphomagenesis. Its intricate regulation and mechanism of action provide multiple avenues for scientific inquiry and therapeutic targeting. This guide has provided a detailed technical overview of BCL6, from its molecular structure to its clinical relevance, with the aim of equipping researchers and drug developers with the foundational knowledge necessary to advance our understanding and treatment of BCL6-driven diseases.

References

- 1. Transcriptional analysis of the B cell germinal center reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FX1 | BCL6 inhibitor | Probechem Biochemicals [probechem.com]

- 3. B Cell Receptor Signaling Pathway - Creative Biogene [creative-biogene.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pardon Our Interruption [opnme.com]

An In-Depth Technical Guide to Bcl6-IN-6 for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor and a well-validated proto-oncogene, particularly in hematological malignancies such as diffuse large B-cell lymphoma (DLBCL). Its role in suppressing genes related to the cell cycle, DNA damage response, and differentiation makes it a critical driver of lymphomagenesis and a high-priority target for therapeutic intervention. Small molecule inhibitors that disrupt the protein-protein interaction between the BCL6 BTB domain and its corepressors have emerged as a promising strategy. This guide provides a detailed technical overview of Bcl6-IN-6, a potent small molecule inhibitor of BCL6, for cancer research applications. We consolidate key quantitative data, provide detailed experimental protocols for its evaluation, and present visualizations of its mechanism of action and experimental workflows.

Introduction to BCL6 in Oncology

The BCL6 protein is a zinc-finger transcription factor that plays a crucial role in the development of germinal center (GC) B-cells, the cells of origin for many lymphomas.[1] BCL6 functions as a sequence-specific transcriptional repressor by recruiting corepressor complexes—including SMRT, NCOR, and BCOR—to the promoter regions of its target genes.[1][2] This repression is mediated primarily through its N-terminal BTB/POZ domain, which forms a homodimer and creates a lateral groove for corepressor binding.[3][4]

By repressing key checkpoint genes such as TP53 (p53), ATR, and CDKN1A (p21), BCL6 allows GC B-cells to proliferate rapidly and tolerate the DNA damage that occurs during somatic hypermutation. Dysregulation of BCL6, through chromosomal translocations or mutations, leads to its constitutive expression, locking cells into a proliferative state and preventing terminal differentiation, thereby driving oncogenesis. Its established role in both lymphoid and, increasingly, solid tumors, such as glioblastoma and breast cancer, has made it an attractive target for cancer therapy.

This compound: A Potent N-Phenyl-4-pyrimidinamine Derivative

This compound is a potent, specific small molecule inhibitor of BCL6. It belongs to a series of N-phenyl-4-pyrimidinamine derivatives designed to competitively block the lateral groove of the BCL6 BTB domain, thereby preventing the recruitment of essential corepressors. This disruption reactivates the transcription of BCL6 target genes, leading to the induction of cell cycle arrest and apoptosis in BCL6-dependent cancer cells. In the primary scientific literature, this compound is referred to as compound 14j .

Chemical Properties

| Property | Value |

| Compound Name | This compound (Compound 14j) |

| Molecular Formula | C₂₉H₃₂F₃N₅O₃ |

| Molecular Weight | 571.60 g/mol |

| CAS Number | 2408882-54-0 |

| Appearance | Solid |

| Chemical Structure |

|

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound (compound 14j) from the primary literature.

Table 1: Biochemical Inhibitory Activity

This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound in a biochemical assay measuring the disruption of the BCL6-SMRT corepressor interaction.

| Compound | Assay Type | IC₅₀ (μM) | Reference |

| This compound (14j) | HTRF | 0.04 ± 0.01 | |

| FX1 (Control) | HTRF | 0.21 ± 0.02 | |

| 79-6 (Control) | HTRF | 2.51 ± 0.15 |

Table 2: Anti-proliferative Activity in DLBCL Cell Lines

This table presents the half-maximal growth inhibition (GI₅₀) for this compound against a panel of BCL6-dependent and BCL6-independent DLBCL cell lines.

| Cell Line | BCL6 Dependence | GI₅₀ (μM) of this compound (14j) | Reference |

| OCI-Ly1 | Dependent | 0.26 ± 0.03 | |

| SU-DHL-4 | Dependent | 0.31 ± 0.02 | |

| SU-DHL-6 | Dependent | 0.29 ± 0.04 | |

| Toledo | Independent | > 10 |

Table 3: In Vivo Efficacy in DLBCL Xenograft Model

This table summarizes the in vivo anti-tumor activity of this compound in a SU-DHL-6 xenograft mouse model.

| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) % | Reference |

| This compound (14j) | 50 mg/kg | 75.3% | |

| FX1 (Control) | 50 mg/kg | 51.6% |

Signaling Pathways and Experimental Workflows

BCL6 Signaling Pathway and Inhibition

Caption: Mechanism of BCL6 and its inhibition by this compound.

Experimental Workflow for BCL6 Inhibitor Evaluation

Caption: Workflow for preclinical evaluation of a BCL6 inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and similar BCL6 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay quantitatively measures the ability of an inhibitor to disrupt the interaction between the BCL6 BTB domain and a corepressor peptide (e.g., SMRT).

-

Principle: The assay relies on Forster Resonance Energy Transfer (FRET) between a Terbium (Tb) cryptate donor and a d2 acceptor. A His-tagged BCL6 BTB domain is recognized by an anti-His-Tb antibody (donor), and a biotinylated SMRT peptide is recognized by streptavidin-d2 (acceptor). When BCL6 and SMRT interact, the donor and acceptor are brought into proximity, generating a FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant His-tagged BCL6 BTB domain protein.

-

Biotinylated SMRT corepressor peptide.

-

Anti-6His-Tb antibody (donor).

-

Streptavidin-d2 (acceptor).

-

Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20).

-

384-well low-volume white microplates.

-

Test compound (this compound) serially diluted in DMSO.

-

-

Protocol:

-

Prepare serial dilutions of this compound in 100% DMSO. Further dilute in assay buffer to the desired final concentrations (typically with a final DMSO concentration of <1%).

-

In a 384-well plate, add the test compound dilutions.

-

Add the BCL6 BTB protein and biotin-SMRT peptide mixture to each well.

-

Add the detection mixture containing anti-His-Tb and streptavidin-d2.

-

Incubate the plate at room temperature for a specified time (e.g., 4 hours to overnight) in the dark.

-

Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (FRET signal) and 620 nm (donor signal).

-

Calculate the ratio of (665 nm / 620 nm) * 10,000. Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

-

Cell Viability/Proliferation Assay

This assay determines the effect of this compound on the growth and viability of cancer cell lines.

-

Principle: Assays like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in the luminescent signal corresponds to a reduction in cell viability.

-

Materials:

-

DLBCL cell lines (e.g., OCI-Ly1, SU-DHL-6, Toledo).

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

96-well white, clear-bottom tissue culture plates.

-

This compound.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach or stabilize overnight.

-

Treat cells with a serial dilution of this compound (and vehicle control, e.g., 0.1% DMSO).

-

Incubate for a defined period (e.g., 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

Normalize the data to the vehicle-treated control wells and plot against drug concentration to calculate the GI₅₀ value.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to demonstrate target engagement within the cell by showing that the inhibitor disrupts the recruitment of corepressors to BCL6 target gene promoters.

-

Principle: Cells are treated with the inhibitor, and then proteins are cross-linked to DNA. The chromatin is sheared, and an antibody against a protein of interest (e.g., a corepressor like SMRT or BCOR) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR to determine if the corepressor was bound to a known BCL6 target gene locus.

-

Materials:

-

DLBCL cells.

-

This compound or vehicle control (DMSO).

-

Formaldehyde (for cross-linking).

-

ChIP lysis buffer, wash buffers, and elution buffer.

-

Antibodies for immunoprecipitation (e.g., anti-SMRT, anti-BCOR, IgG control).

-

Protein A/G magnetic beads.

-

Sonicator or micrococcal nuclease for chromatin shearing.

-

qPCR primers for known BCL6 target gene promoters (e.g., CDKN1A, CXCR4) and a negative control region.

-

-

Protocol:

-

Treat DLBCL cells (e.g., SU-DHL-6) with this compound (e.g., 50 µM) or vehicle for a short duration (e.g., 30 minutes to 6 hours).

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium (1% final concentration) and incubating for 10 minutes at room temperature. Quench with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the sheared chromatin overnight at 4°C with the antibody of interest (anti-SMRT, anti-BCOR, or IgG).

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

-

Purify the DNA.

-

Perform quantitative PCR (qPCR) using primers specific to BCL6 target loci.

-

Analyze the data by calculating the fold enrichment of the target loci in the specific immunoprecipitation relative to the IgG control and input DNA. A reduction in corepressor binding at the target promoter in this compound-treated cells indicates successful target engagement.

-

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

-

Principle: Human DLBCL cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time to assess the compound's efficacy.

-

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or SCID mice).

-

BCL6-dependent DLBCL cells (e.g., SU-DHL-6).

-

Matrigel or PBS for cell suspension.

-

This compound formulated for in vivo administration (e.g., in a vehicle like 0.5% CMC-Na).

-

Calipers for tumor measurement.

-

-

Protocol:

-

Subcutaneously inject approximately 5-10 million SU-DHL-6 cells (resuspended in PBS or Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control to the mice daily via the desired route (e.g., oral gavage or intraperitoneal injection).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.

-

Monitor animal body weight and general health as indicators of toxicity.

-

At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors, weigh them, and calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] × 100.

-

Tumor tissue may be collected for pharmacodynamic analysis (e.g., Western blot for BCL6 target gene expression).

-

Applications and Future Directions

This compound serves as a valuable research tool for elucidating the complex roles of BCL6 in cancer biology. Its primary applications include:

-

Validating BCL6 as a Therapeutic Target: By demonstrating potent and selective killing of BCL6-dependent lymphoma cells, this compound provides further validation for targeting the BCL6 pathway.

-

Investigating Mechanisms of Resistance: The inhibitor can be used to study how cancer cells adapt to BCL6 inhibition and to identify potential mechanisms of acquired resistance.

-

Probing BCL6 Biology in Solid Tumors: Given the emerging role of BCL6 in solid cancers, this compound can be used to explore its function and therapeutic potential beyond lymphomas.

-

Combination Therapy Studies: this compound is an ideal candidate for preclinical studies exploring synergistic effects with other anti-cancer agents, such as standard chemotherapy or other targeted therapies.

The development of potent and specific inhibitors like this compound represents a significant advancement in the effort to drug transcriptional repressors, which have historically been considered challenging targets. Future research will likely focus on optimizing the pharmacokinetic properties of this chemical series to develop clinical candidates for the treatment of DLBCL and other BCL6-driven malignancies.

References

The Discovery and Development of Bcl6-IN-6: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

B-cell lymphoma 6 (Bcl6) is a master transcriptional repressor crucial for the formation of germinal centers and the development of B-cells. Its dysregulation is a key driver in various malignancies, particularly diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target. This technical guide provides an in-depth overview of the discovery and development of Bcl6-IN-6, a potent small molecule inhibitor of the Bcl6 protein. This document details the quantitative biochemical and cellular activity of this compound, the experimental protocols for its evaluation, and its synthesis. Visualizations of the Bcl6 signaling pathway, the inhibitor's discovery workflow, and its mechanism of action are provided to facilitate a comprehensive understanding of this promising anti-cancer agent.

Introduction to Bcl6 and Its Role in Oncology

B-cell lymphoma 6 (Bcl6) is a zinc-finger transcriptional repressor that plays a pivotal role in the germinal center (GC) reaction, a critical process for generating high-affinity antibodies. Within the GC, Bcl6 promotes the proliferation of B-cells and suppresses genes involved in DNA damage response, cell cycle arrest, and terminal differentiation[1][2][3]. This allows for the rapid clonal expansion and somatic hypermutation necessary for antibody maturation.

The oncogenic potential of Bcl6 arises from its sustained or aberrant expression, which is a hallmark of several B-cell malignancies, most notably diffuse large B-cell lymphoma (DLBCL)[4][5]. In these cancers, chromosomal translocations or mutations lead to the constitutive activation of Bcl6, which in turn represses tumor suppressor genes like p53 and cell cycle inhibitors, thereby promoting unchecked cell growth and survival. The critical role of Bcl6 in lymphomagenesis has established it as a high-priority target for therapeutic intervention.

Bcl6 exerts its repressive function by recruiting corepressor complexes, such as SMRT, NCoR, and BCOR, to its BTB/POZ domain. This protein-protein interaction (PPI) is essential for its transcriptional silencing activity. Small molecule inhibitors that disrupt this PPI represent a promising therapeutic strategy to reactivate Bcl6 target genes and induce anti-tumor effects.

The Discovery of this compound (Compound 23c)

This compound, also referred to as compound 23c in its primary scientific disclosure, was identified through a structure-based drug design and optimization program aimed at developing potent and selective Bcl6 inhibitors. The development originated from a series of N-phenyl-4-pyrimidinamine derivatives.

The discovery process involved the synthesis and evaluation of a library of analogues to establish a robust structure-activity relationship (SAR). This systematic approach led to the identification of compound 23c as a lead candidate with significant improvements in inhibitory activity against the Bcl6-corepressor interaction.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound (compound 23c ) as reported in the primary literature.

| Parameter | Value | Assay | Reference |

| IC50 | 1.12 ± 0.13 µM | HTRF Assay (Bcl6/SMRT) | [Guo W, et al. J Med Chem. 2020] |

| KD | 0.98 µM | Biolayer Interferometry (BLI) | [Guo W, et al. J Med Chem. 2020] |

Table 1: Biochemical Activity of this compound (Compound 23c)

| Cell Line | GI50 | Assay | Reference |

| OCI-LY1 | 0.89 ± 0.07 µM | Cell Proliferation Assay | [Guo W, et al. J Med Chem. 2020] |

| SU-DHL-4 | 1.26 ± 0.11 µM | Cell Proliferation Assay | [Guo W, et al. J Med Chem. 2020] |

| SU-DHL-6 | 1.53 ± 0.15 µM | Cell Proliferation Assay | [Guo W, et al. J Med Chem. 2020] |

Table 2: In Vitro Cellular Activity of this compound (Compound 23c)

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay was employed to measure the inhibition of the Bcl6 and SMRT corepressor interaction.

-

Reagents:

-

GST-tagged Bcl6 BTB domain (residues 1-129)

-

Biotinylated SMRT peptide

-

Europium cryptate-labeled anti-GST antibody

-

Streptavidin-labeled XL665

-

Assay buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA

-

-

Procedure:

-

A mixture of GST-Bcl6, biotin-SMRT peptide, and the test compound (this compound) was incubated in a 384-well plate.

-

Europium cryptate-labeled anti-GST antibody and streptavidin-XL665 were added to the wells.

-

The plate was incubated to allow for the binding reaction to reach equilibrium.

-

The HTRF signal was read on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm and 665 nm.

-

The ratio of the emission signals (665/620) was calculated, and IC50 values were determined from the dose-response curves.

-

Biolayer Interferometry (BLI)

BLI was used to determine the binding affinity (KD) of this compound to the Bcl6 BTB domain.

-

Instrumentation: ForteBio Octet system

-

Reagents:

-

Biotinylated Bcl6 BTB domain

-

Streptavidin (SA) biosensors

-

Kinetic buffer: PBS, 0.1% BSA, 0.02% Tween 20

-

-

Procedure:

-

SA biosensors were hydrated in kinetic buffer.

-

Biotinylated Bcl6 BTB domain was loaded onto the SA biosensors.

-

A baseline was established by dipping the biosensors into kinetic buffer containing DMSO.

-

The biosensors were then dipped into wells containing serial dilutions of this compound (association step).

-

Finally, the biosensors were moved back to the baseline buffer for the dissociation step.

-

The binding and dissociation curves were analyzed to calculate the KD value.

-

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed in DLBCL cell lines.

-

Reagents:

-

DLBCL cell lines (e.g., OCI-LY1, SU-DHL-4, SU-DHL-6)

-

RPMI-1640 medium supplemented with 10% FBS

-

CellTiter-Glo Luminescent Cell Viability Assay kit

-

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to attach overnight.

-

The cells were treated with various concentrations of this compound.

-

After a 72-hour incubation period, the CellTiter-Glo reagent was added to each well.

-

The luminescence, which is proportional to the number of viable cells, was measured using a luminometer.

-

The half-maximal growth inhibition (GI50) values were calculated from the resulting dose-response curves.

-

Synthesis of this compound (Compound 23c)

The synthesis of this compound is a multi-step process starting from commercially available materials. A summary of the synthetic route is provided below. For a detailed, step-by-step protocol, please refer to the supporting information of the primary publication.

-

Starting Materials: 2,4-dichloro-5-fluoropyrimidine and 3-(isopropylsulfonyl)aniline.

-

Key Steps:

-

Nucleophilic aromatic substitution of 2,4-dichloro-5-fluoropyrimidine with 3-(isopropylsulfonyl)aniline to form an intermediate.

-

A second nucleophilic aromatic substitution with 6-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine to yield the final product, this compound.

-

Purification of the final compound is typically achieved by column chromatography.

-

Visualizations

Bcl6 Signaling Pathway

References

- 1. Synthesis and Biological Evaluation of B-Cell Lymphoma 6 Inhibitors of N-Phenyl-4-pyrimidinamine Derivatives Bearing Potent Activities against Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design and synthesis of novel N-phenyl-4-pyrimidine-diamine BCL6 inhibitors with anti-tumor activities - East China Normal University [pure.ecnu.edu.cn:443]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. pubs.acs.org [pubs.acs.org]

The Impact of Bcl6-IN-6 on Germinal Center B Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transcriptional repressor B-cell lymphoma 6 (Bcl6) is a master regulator of the germinal center (GC) reaction, a critical process for generating high-affinity antibodies and B-cell memory. Its dysregulation is a key driver in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). Bcl6-IN-6 has been identified as a potent inhibitor of Bcl6, functioning by disrupting the interaction between Bcl6 and its corepressors, thereby reactivating Bcl6 target genes. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its impact on germinal center B cells, drawing upon available data and supplementing with findings from other well-characterized Bcl6 inhibitors such as FX1, 79-6, and RI-BPI to present a complete picture of Bcl6 inhibition in this context.

Introduction to Bcl6 in Germinal Center B Cells

Germinal centers are transient microstructures that form in secondary lymphoid organs during an adaptive immune response. Within the GC, B cells undergo rapid proliferation, somatic hypermutation, and class-switch recombination to generate high-affinity antibodies. Bcl6 is essential for the formation and maintenance of GCs.[1] It exerts its function as a transcriptional repressor, silencing a broad range of target genes involved in cell cycle control, DNA damage response, and terminal differentiation.[2][3] By repressing these pathways, Bcl6 allows for the massive clonal expansion and genetic diversification of B cells that characterize the germinal center reaction. Dysregulation of Bcl6 expression can lead to unchecked B-cell proliferation and is a hallmark of many B-cell lymphomas.[4]

This compound: A Potent Inhibitor of the Bcl6 Transcriptional Repressor

This compound is a small molecule inhibitor designed to target the transcriptional repressor function of Bcl6. While specific quantitative data for this compound is not extensively available in the public domain, it is known to act by blocking the interaction between Bcl6 and its corepressors.[5] This disruption leads to the reactivation of Bcl6 target genes, which can induce cell cycle arrest and apoptosis in Bcl6-dependent cells. Its potential as a therapeutic agent for DLBCL is currently under investigation.

Mechanism of Action of Bcl6 Inhibitors

Bcl6 inhibitors, including this compound, FX1, 79-6, and RI-BPI, primarily function by disrupting the protein-protein interaction between the BTB domain of Bcl6 and its corepressors (SMRT, NCOR, and BCOR). This interaction is crucial for Bcl6's ability to repress its target genes. By binding to a groove on the BTB domain, these inhibitors prevent the recruitment of the corepressor complex, leading to the derepression of Bcl6 target genes.

The reactivation of these target genes, which include key cell cycle inhibitors and apoptosis inducers, ultimately leads to the suppression of GC B cell proliferation and survival.

Figure 1: Mechanism of Bcl6 Inhibition.

Quantitative Data on Bcl6 Inhibitors

The following table summarizes key quantitative data for various Bcl6 inhibitors based on published studies. This data is crucial for comparing the potency and efficacy of these compounds.

| Inhibitor | Target | Assay | IC50 / GI50 | Cell Line(s) | Reference |

| FX1 | Bcl6-Corepressor Interaction | Growth Inhibition | ~36 µM (GI50) | BCL6-dependent DLBCLs | |

| 79-6 | Bcl6-Corepressor Interaction | Not specified | Not specified | DLBCL cell lines | |

| RI-BPI | Bcl6-Corepressor Interaction | Cell Viability | 1-20 µM | DLBCL cell lines |

Impact on Germinal Center B Cell Functions

Inhibition of Bcl6 has profound effects on the key functions of germinal center B cells:

-

Proliferation: Bcl6 inhibitors have been shown to induce cell cycle arrest, primarily at the G1 phase, in Bcl6-dependent lymphoma cell lines. This is a direct consequence of the derepression of cell cycle inhibitor genes such as CDKN1A.

-

Survival: By reactivating pro-apoptotic genes, Bcl6 inhibitors promote apoptosis in lymphoma cells.

-

Differentiation: Bcl6 normally represses genes that drive plasma cell differentiation, such as PRDM1. Inhibition of Bcl6 can therefore lead to the premature differentiation of germinal center B cells into plasma cells.

Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of germinal center B-cell derived lymphoma cell lines.

Methodology:

-

Cell Culture: Culture DLBCL cell lines (e.g., OCI-Ly1, SU-DHL-4) in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

-

Viability Assessment: Assess cell viability using a commercial assay such as CellTiter-Glo® (Promega) which measures ATP levels, or by using trypan blue exclusion.

-

Proliferation Assessment: Measure cell proliferation using a BrdU incorporation assay or by staining with a proliferation marker like Ki-67 followed by flow cytometry analysis.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values from the dose-response curves.

References

- 1. BCL6 - Wikipedia [en.wikipedia.org]

- 2. Breaking bad in the germinal center: how deregulation of BCL6 contributes to lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. B Cell Lymphoma 6 (BCL6): A Conserved Regulator of Immunity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are BCL6 inhibitors and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

Unveiling the Pharmacological Profile of Bcl6-IN-6: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide explores the pharmacology of Bcl6-IN-6, a potent inhibitor of the transcriptional repressor B-cell lymphoma 6 (Bcl6). This document details the mechanism of action, summarizes key quantitative data for representative Bcl6 inhibitors, and provides comprehensive experimental protocols for the characterization of such compounds.

B-cell lymphoma 6 (Bcl6) is a master transcriptional repressor crucial for the formation of germinal centers and the development of B-cells.[1][2] Its dysregulation is a key driver in several hematological malignancies, particularly diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[3][4] this compound has emerged as a significant tool for investigating the therapeutic potential of Bcl6 inhibition. It functions by disrupting the interaction between Bcl6 and its corepressors, leading to the reactivation of Bcl6 target genes.

Mechanism of Action: Disrupting the Corepressor Interaction

Bcl6 exerts its transcriptional repression by recruiting corepressor complexes, primarily SMRT, NCOR, and BCOR, to the BTB/POZ domain.[5] This interaction is fundamental to its function in regulating gene expression related to cell cycle, apoptosis, and differentiation. This compound and other potent Bcl6 inhibitors are designed to bind to a hydrophobic groove on the BTB domain, competitively inhibiting the binding of corepressor proteins. This disruption leads to the derepression of Bcl6 target genes, ultimately inducing anti-proliferative effects in Bcl6-dependent cancer cells.

Quantitative Analysis of Bcl6 Inhibitors

While specific biochemical and cellular potency values for this compound are not publicly available, the following tables summarize the quantitative data for other well-characterized Bcl6 inhibitors, providing a comparative landscape for researchers.

Table 1: Biochemical Activity of Representative Bcl6 Inhibitors

| Compound | Assay Type | Target | IC50 | Ki | Kd |

| FX1 | Reporter Assay | BCL6 BTB Domain | ~35 µM | - | - |

| Microscale Thermophoresis (MST) | BCL6 BTB Domain | - | - | 7 µM | |

| 79-6 | Reporter Assay | BCL6 BTB Domain | ~318 µM | - | - |

| Fluorescence Polarization | BCL6 BTB Domain | 212 µM | 147 µM | - | |

| Microscale Thermophoresis (MST) | BCL6 BTB Domain | - | - | 129 µM | |

| CCT369260 | TR-FRET | BCL6 | 520 nM | - | - |

| BI-3812 | TR-FRET | BCL6::BCOR | ≤ 3 nM | - | - |

Table 2: Cellular Activity of Representative Bcl6 Inhibitors

| Compound | Assay Type | Cell Line | GI50 / IC50 |

| FX1 | Cell Viability | ABC-DLBCL cells | Potent suppression |

| 79-6 | Cell Viability | BCL6-dependent DLBCL cells | Selective killing |

| BI-3812 | Cellular BCL6::Co-repressor complex formation | - | 40 nM |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Bcl6 inhibitors.

Biochemical Assays

1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

-

Objective: To measure the inhibition of the Bcl6-corepressor protein-protein interaction.

-

Principle: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light. Disruption of the interaction by an inhibitor leads to a decrease in the FRET signal.

-

Methodology:

-

Recombinant His-tagged Bcl6 BTB domain and a biotinylated corepressor peptide (e.g., from SMRT or BCOR) are used.

-

Assay components are incubated in an appropriate buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Europium-labeled anti-His antibody (donor) and streptavidin-labeled allophycocyanin (acceptor) are added.

-

Test compounds (e.g., this compound) are added at varying concentrations.

-

The reaction is incubated at room temperature, and the TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

-

IC50 values are calculated from the dose-response curves.

-

2. Fluorescence Polarization (FP) Assay

-

Objective: To quantify the displacement of a fluorescently labeled corepressor peptide from the Bcl6 BTB domain.

-

Principle: A small fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, its tumbling is slowed, leading to an increase in polarization. An inhibitor that displaces the fluorescent ligand will cause a decrease in polarization.

-

Methodology:

-

A fluorescently labeled peptide derived from a Bcl6 corepressor (e.g., SMRT BBD) is used.

-

Recombinant Bcl6 BTB domain is incubated with the fluorescent peptide in assay buffer.

-

Test compounds are added in a serial dilution.

-

The plate is incubated to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader.

-

IC50 values are determined from the competition binding curves.

-

Cellular Assays

1. NanoBRET™ Cellular Assay

-

Objective: To measure the target engagement of a Bcl6 inhibitor in living cells.

-

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (Bcl6) and a fluorescently labeled tracer that binds to the same protein. An inhibitor that competes with the tracer for binding will reduce the BRET signal.

-

Methodology:

-

Cells (e.g., HEK293T) are transiently transfected with a vector expressing a NanoLuc®-Bcl6 fusion protein.

-

Transfected cells are plated in a 96-well plate.

-

A cell-permeable fluorescent tracer that binds to Bcl6 is added.

-

Test compounds are added at various concentrations.

-

The NanoBRET™ substrate is added, and the luminescence and fluorescence are measured.

-

The BRET ratio is calculated, and IC50 values are determined.

-

2. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement by measuring the stabilization of Bcl6 by a bound inhibitor.

-

Principle: The binding of a ligand can increase the thermal stability of its target protein. In CETSA, cells are heated to various temperatures, and the amount of soluble protein remaining is quantified.

-

Methodology:

-

Intact cells are treated with the test compound or vehicle.

-

The cell suspension is divided into aliquots and heated at different temperatures.

-

Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

-

The amount of soluble Bcl6 in the supernatant is determined by Western blotting or ELISA.

-

A shift in the melting curve in the presence of the compound indicates target engagement.

-

3. Gene Expression Analysis by quantitative PCR (qPCR)

-

Objective: To measure the reactivation of Bcl6 target genes following inhibitor treatment.

-

Methodology:

-

BCL6-dependent cells (e.g., DLBCL cell lines) are treated with the inhibitor or vehicle for a specified time.

-

Total RNA is extracted from the cells.

-

cDNA is synthesized from the RNA by reverse transcription.

-

qPCR is performed using primers specific for known Bcl6 target genes (e.g., CDKN1A, ATR, TP53).

-

The relative expression of target genes is normalized to a housekeeping gene.

-

Visualizing Key Pathways and Workflows

To further elucidate the context of this compound's action, the following diagrams, generated using Graphviz, illustrate the Bcl6 signaling pathway and a typical experimental workflow for inhibitor characterization.

Caption: Bcl6 Signaling Pathway

Caption: Experimental Workflow for Bcl6 Inhibitor Characterization

References

- 1. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [repository.icr.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Thiourea-Based Inhibitors of the B-Cell Lymphoma 6 (BCL6) BTB Domain via NMR-Based Fragment Screening and Computer-Aided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Bcl6-IN-6 and its Interaction with BCL6 Corepressors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell lymphoma 6 (BCL6) protein is a master transcriptional repressor pivotal in the development and maturation of germinal center B-cells. Its aberrant expression is a key driver in several hematological malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL). BCL6 exerts its repressive function through the recruitment of corepressor complexes, primarily SMRT, NCOR, and BCOR, via its BTB/POZ domain. The disruption of these protein-protein interactions has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of Bcl6-IN-6, a small molecule inhibitor of the BCL6-corepressor interaction. We delve into its mechanism of action, present available quantitative data on its activity, and provide detailed experimental protocols for its characterization. Furthermore, this guide includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of this compound's role in targeting the BCL6 oncogenic pathway.

Introduction to BCL6 and its Corepressors

BCL6 is a zinc finger transcription factor that plays a crucial role in the germinal center (GC) reaction, a process essential for generating high-affinity antibodies and memory B-cells.[1][2] It functions as a sequence-specific transcriptional repressor, modulating the expression of genes involved in cell cycle control, DNA damage response, and differentiation.[3][4] The repressive activity of BCL6 is mediated through its N-terminal BTB (Broad-Complex, Tramtrack and Bric-a-brac) or POZ (Poxvirus and Zinc finger) domain. This domain facilitates the homodimerization of BCL6 and provides a platform for the recruitment of corepressor complexes.[2]

The primary corepressors that interact with the BCL6 BTB domain are SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors), NCOR (Nuclear receptor Corepressor), and BCOR (BCL6 Interacting Corepressor). These corepressors are components of larger multiprotein complexes that include histone deacetylases (HDACs), which modify chromatin structure to induce transcriptional silencing. The interaction between BCL6 and its corepressors is mutually exclusive, suggesting they compete for the same binding site on the BCL6 BTB domain.

In pathologies such as DLBCL, chromosomal translocations and mutations can lead to the constitutive expression of BCL6, preventing the differentiation of B-cells and promoting their uncontrolled proliferation. Therefore, inhibiting the interaction between BCL6 and its corepressors presents a rational therapeutic approach to reactivate silenced tumor suppressor genes and induce apoptosis in BCL6-dependent cancer cells.

This compound: A Potent Inhibitor of the BCL6-Corepressor Interaction

This compound is a potent small molecule inhibitor designed to disrupt the protein-protein interaction between the BCL6 BTB domain and its corepressors. By blocking this interaction, this compound aims to reactivate the expression of BCL6 target genes, thereby inhibiting the growth of BCL6-dependent cancer cells.

Mechanism of Action

This compound functions by competitively binding to the lateral groove of the BCL6 BTB domain, the same site utilized by the SMRT, NCOR, and BCOR corepressors. This direct competition prevents the recruitment of the corepressor complexes and the subsequent transcriptional repression of BCL6 target genes. The reactivation of these target genes, which include key regulators of apoptosis and cell cycle arrest, leads to the induction of cell death in BCL6-driven malignancies.

Chemical Structure

This compound is a derivative of N-Phenyl-4-pyrimidinamine. Its specific chemical structure is crucial for its high-affinity binding to the BCL6 BTB domain.

Quantitative Data

The potency of this compound has been evaluated through various biochemical and cellular assays. The following tables summarize the available quantitative data.

Table 1: Biochemical Activity of this compound

| Assay Type | Corepressor | IC50 | Ki | Reference |

| TR-FRET | SMRT | Data not available | Data not available | |

| TR-FRET | NCOR | Data not available | Data not available | |

| TR-FRET | BCOR | Data not available | Data not available | |

| AlphaLISA | SMRT | Data not available | Data not available | |

| AlphaLISA | NCOR | Data not available | Data not available | |

| AlphaLISA | BCOR | Data not available | Data not available |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value | Incubation Time | Reference |

| DOHH2 (DLBCL) | CCK-8 | IC50 (Antiproliferative) | Data not available | 72 hrs | |

| Farage (DLBCL) | CCK-8 | IC50 (Antiproliferative) | 1 µM | 72 hrs |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides protocols for key assays used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the disruption of the BCL6-corepressor interaction in a biochemical format.

Protocol:

-

Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

Recombinant human BCL6 BTB domain (GST-tagged).

-

Biotinylated corepressor peptides (SMRT, NCOR, or BCOR).

-

Europium-labeled anti-GST antibody (Donor).

-

Streptavidin-conjugated XL665 (Acceptor).

-

This compound compound dilutions.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add 5 µL of the this compound dilution or vehicle control.

-

Add 5 µL of a pre-mixed solution of BCL6-GST and Europium-labeled anti-GST antibody to each well. Incubate for 30 minutes at room temperature.

-

Add 5 µL of a pre-mixed solution of biotinylated corepressor peptide and Streptavidin-XL665 to each well.

-

Incubate the plate for 1-2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (XL665).

-

Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

-

AlphaLISA Assay

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based assay to quantify the disruption of the BCL6-corepressor interaction.

Protocol:

-

Reagents and Buffers:

-

AlphaLISA Immunoassay Buffer.

-

Recombinant human BCL6 BTB domain (His-tagged).

-

Biotinylated corepressor peptides (SMRT, NCOR, or BCOR).

-

Nickel Chelate AlphaLISA Acceptor beads.

-

Streptavidin-coated Donor beads.

-

This compound compound dilutions.

-

-

Procedure:

-

Prepare serial dilutions of this compound in AlphaLISA Immunoassay Buffer.

-

In a 384-well ProxiPlate, add 2.5 µL of the this compound dilution or vehicle control.

-

Add 2.5 µL of a solution containing His-tagged BCL6 and biotinylated corepressor peptide to each well.

-

Add 2.5 µL of Nickel Chelate AlphaLISA Acceptor beads to each well. Incubate for 60 minutes at room temperature.

-

Add 2.5 µL of Streptavidin-coated Donor beads to each well. Incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Plot the AlphaLISA signal against the inhibitor concentration to determine the IC50 value.

-

Cell Viability (CCK-8) Assay

This assay measures the antiproliferative effect of this compound on cancer cell lines.

Protocol:

-

Cell Culture:

-

Culture DLBCL cell lines (e.g., DOHH2, Farage) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture media and add 10 µL to the respective wells.

-

Incubate the plate for 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until a color change is observed.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.

-

Conclusion

This compound represents a promising therapeutic agent for the treatment of BCL6-dependent malignancies. Its mechanism of action, centered on the disruption of the critical interaction between BCL6 and its corepressors, offers a targeted approach to combat these cancers. The experimental protocols detailed in this guide provide a framework for the further characterization and development of this compound and other similar inhibitors. While the currently available quantitative data is limited, the methodologies outlined here will be instrumental in generating a more complete profile of this compound's activity against each of the BCL6 corepressors. Future research should focus on elucidating the precise binding kinetics and the full spectrum of downstream gene expression changes induced by this compound to fully realize its therapeutic potential.

References

- 1. BCL6 - Wikipedia [en.wikipedia.org]

- 2. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. TARGETING BCL-6 IN DIFFUSE LARGE B-CELL LYMPHOMA: WHAT DOES THIS MEAN FOR THE FUTURE TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bcl6-IN-6 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Bcl6-IN-6, a potent inhibitor of the B-cell lymphoma 6 (Bcl6) transcriptional repressor, in various in vitro experimental settings. This compound functions by disrupting the interaction between Bcl6 and its corepressors, leading to the reactivation of Bcl6 target genes.[1] This makes it a valuable tool for studying the biological roles of Bcl6 and for investigating its therapeutic potential in diseases such as diffuse large B-cell lymphoma (DLBCL).[1]

Introduction to Bcl6